molecular formula C20H29NO5 B13444098 (+)-cis,trans-Abscisic Acid-L-valine

(+)-cis,trans-Abscisic Acid-L-valine

Cat. No.: B13444098
M. Wt: 363.4 g/mol
InChI Key: COFZPSSKTBVYKR-HSVLTRNASA-N
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Description

(+)-cis,trans-Abscisic Acid-L-valine is a compound that combines the properties of abscisic acid and L-valine. Abscisic acid is a plant hormone involved in various plant developmental processes and stress responses, while L-valine is an essential amino acid that plays a crucial role in protein synthesis and muscle metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-cis,trans-Abscisic Acid-L-valine typically involves the esterification of abscisic acid with L-valine. This process can be carried out using various catalysts and solvents to optimize yield and purity. Common reaction conditions include the use of acid or base catalysts, elevated temperatures, and specific solvents that facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound often employs microbial fermentation techniques. Microorganisms such as Corynebacterium glutamicum are engineered to produce L-valine, which is then chemically modified to form the desired compound. This method is preferred for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(+)-cis,trans-Abscisic Acid-L-valine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

(+)-cis,trans-Abscisic Acid-L-valine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (+)-cis,trans-Abscisic Acid-L-valine involves its interaction with specific molecular targets and pathways. In plants, abscisic acid binds to receptors that regulate stress responses and developmental processes. L-valine, on the other hand, is involved in protein synthesis and muscle metabolism through its incorporation into proteins and activation of signaling pathways such as the mTOR pathway .

Comparison with Similar Compounds

(+)-cis,trans-Abscisic Acid-L-valine can be compared with other branched-chain amino acids such as leucine and isoleucine. While all three amino acids play crucial roles in protein synthesis and muscle metabolism, L-valine is unique in its specific interactions and metabolic pathways. Additionally, the combination with abscisic acid provides unique properties not found in other branched-chain amino acids .

Similar Compounds

    Leucine: Another branched-chain amino acid involved in protein synthesis and muscle metabolism.

    Isoleucine: Similar to leucine and valine, it plays a role in protein synthesis and energy production.

Properties

Molecular Formula

C20H29NO5

Molecular Weight

363.4 g/mol

IUPAC Name

(2S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C20H29NO5/c1-12(2)17(18(24)25)21-16(23)9-13(3)7-8-20(26)14(4)10-15(22)11-19(20,5)6/h7-10,12,17,26H,11H2,1-6H3,(H,21,23)(H,24,25)/b8-7+,13-9-/t17-,20-/m0/s1

InChI Key

COFZPSSKTBVYKR-HSVLTRNASA-N

Isomeric SMILES

CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](C(C)C)C(=O)O)/C)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(C(C)C)C(=O)O)C)O)(C)C

Origin of Product

United States

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